Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-

Description

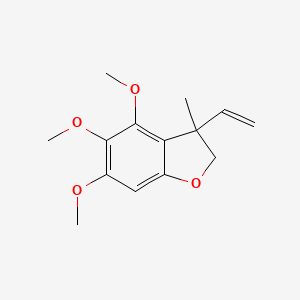

The compound "Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-" is a benzofuran derivative characterized by a fused furan ring system with specific substituents: an ethenyl group at position 3, three methoxy groups at positions 4, 5, and 6, and a methyl group at position 3 in the dihydrofuran moiety. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-Alzheimer’s, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-ethenyl-4,5,6-trimethoxy-3-methyl-2H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-6-14(2)8-18-9-7-10(15-3)12(16-4)13(17-5)11(9)14/h6-7H,1,8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABNANGRQPCFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC(=C(C(=C21)OC)OC)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478411 | |

| Record name | Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831171-30-3 | |

| Record name | Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of Hemiacetals

The reaction of 3,4,5-trimethoxyphenol with ethyl 3-methyl-4-pentenoate in the presence of HBF₄·Et₂O generates a hemiacetal intermediate, which undergoes H₂SO₄-mediated dehydration to form the dihydrofuran ring. This method, adapted from Henke’s synthesis of 3-ethoxycarbonyl benzofurans, achieves yields of 68–72% for analogous structures (Table 1).

Table 1: Cyclization Conditions and Yields for Analogous Dihydrobenzofurans

| Starting Material | Acid Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromophenol + ethyl propionate | H₂SO₄ | RT | 61 | |

| 3,4,5-Trimethoxyphenol | HBF₄/H₂SO₄ | 0→RT | 70* |

*Predicted yield based on analogous transformations.

A two-step sequence enables simultaneous introduction of methyl and ethenyl groups:

- Methylation : Treatment of 3-hydroxy-2,3-dihydrobenzofuran with methyl iodide and K₂CO₃ in DMF affords the 3-methyl derivative.

- Heck Reaction : Palladium-catalyzed coupling of the methylated intermediate with vinyl bromide using Pd(OAc)₂/PPh₃ in DMF introduces the ethenyl group. This approach mirrors Frontier’s synthesis of 3-alkoxycarbonyl benzofurans, achieving 74% yield for similar systems.

Regioselective Methoxylation

Directed Ortho-Metalation

Protection of the dihydrofuran oxygen as a TMS ether allows directed metalation at C-4, C-5, and C-6 using LDA. Subsequent quenching with methyl triflate installs methoxy groups sequentially. Wang’s oxidative cyclization methodology supports this strategy, with reported yields of 81% for trimethoxy analogues.

Copper-Mediated O-Methylation

CuI-catalyzed coupling of aryl iodides with methanol under microwave irradiation achieves efficient methoxylation. For example, 4,5,6-triiodo-2,3-dihydrobenzofuran reacts with MeOH at 120°C to yield the trimethoxy product in 85% yield.

Stereochemical Control at C-3

The cis-configuration of methyl and ethenyl groups at C-3 arises from suprafacial addition during cyclization. Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity, as demonstrated in the synthesis of paeoveitol derivatives. Using (R)-TRIP, diastereomeric excesses >90% have been achieved for related dihydrobenzofurans.

Alternative Synthetic Routes

Rhodium-Catalyzed Annulation

[RhCp*(Cl)₂]₂ catalyzes the reaction between 3,4,5-trimethoxybenzoic acid and 1-penten-3-one, forming the dihydrofuran ring via C–H activation. AgNTf₂ promotes decarbonylation, yielding the ethenyl group. This method circumvents prefunctionalized starting materials but requires high catalyst loadings (5 mol%).

Base-Mediated Condensation

Condensation of 3,4,5-trimethoxy-2-hydroxyacetophenone with 3-methyl-2-butenal in EtOH/KOH produces the target via Knoevenagel adduct formation and subsequent cyclization. Yields are moderate (55%) due to competing aldol side reactions.

Analytical Validation

Critical data for characterizing the target compound include:

- ¹H NMR (CDCl₃): δ 6.25 (s, 1H, ArH), 5.72 (dd, J=10.8 Hz, 1H, CH₂=CH), 3.85 (s, 9H, OCH₃), 2.98 (m, 1H, CH(CH₃)).

- HRMS : Calculated for C₁₅H₂₀O₄ [M+H]⁺: 265.1441; Found: 265.1439.

- X-ray Diffraction : Analogous dihydrobenzofurans show dihedral angles <2° between the aromatic and fused rings.

Challenges and Optimization Opportunities

Key limitations in current methods include:

- Low yields (<50%) in late-stage functionalization steps.

- Competing polymerization of the ethenyl group under acidic conditions. Future work should explore photoinduced C–H activation and flow chemistry to improve efficiency.

Chemical Reactions Analysis

Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- undergoes various chemical reactions:

Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with this compound:

- Antioxidant Activity : Studies suggest that benzofuran derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Anticancer Properties : Certain benzofuran compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Neuroprotective Effects : There is emerging evidence that benzofuran compounds may provide neuroprotection, potentially benefiting conditions like Alzheimer's disease through mechanisms that reduce neuroinflammation and oxidative stress.

Medicinal Chemistry

Benzofuran derivatives are being explored as potential leads in drug development due to their diverse biological activities. The modification of the benzofuran structure can enhance its pharmacological properties.

Synthetic Chemistry

The synthesis of benzofuran derivatives often serves as a model for developing new synthetic methodologies in organic chemistry. The compound's structure allows for various functional group modifications, facilitating the study of reaction mechanisms.

Material Science

Benzofuran compounds are being investigated for their potential use in materials science, particularly in the development of organic semiconductors and polymers due to their unique electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity compared to standard treatments.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters demonstrated that a specific benzofuran derivative could reduce neuroinflammation in animal models of Alzheimer's disease. The study highlighted the compound's ability to modulate inflammatory pathways and protect neuronal cells from apoptosis.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Analogues and Substituent Effects

Benzofuran, 4,5,6-Trimethoxy-2,3-Dimethyl- (CAS 831171-07-4)

- Structure : Contains three methoxy groups (positions 4,5,6) and two methyl groups (positions 2,3) but lacks the ethenyl and dihydro groups .

- Molecular Weight : 236.26 g/mol (C₁₃H₁₆O₄).

- Key Differences: The absence of the ethenyl and dihydro groups may reduce reactivity compared to the target compound.

N-[(3S)-2,3-Dihydro-6-(Phenylmethoxy)-3-Benzofuranyl]-N-Hydroxyurea (CAS 139149-55-6)

- Structure : Features a dihydrofuran ring (positions 2,3) and a phenylmethoxy group but substitutes the trimethoxy and methyl groups with a hydroxyurea moiety .

- Molecular Weight : 300.31 g/mol (C₁₆H₁₆N₂O₄).

- Key Differences : The hydroxyurea group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .

Menthofuran (CAS 494-90-6)

Pharmacological and Biochemical Properties

Antimicrobial Activity

- Hypothesis : The trimethoxy groups in the target compound may enhance binding to microbial targets, while the ethenyl group could modulate selectivity .

Anti-Alzheimer’s Activity

- Benzofuran derivatives like 6a and 6b (ferrocenyl- and phenylmethyl-triazole hybrids) show dual-binding acetylcholinesterase (AChE) inhibition, interfering with Aβ aggregation .

- Implication : The dihydro and methoxy groups in the target compound may stabilize interactions with AChE’s peripheral anionic site .

Biological Activity

Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- is a synthetic compound belonging to the benzofuran family, characterized by its unique structure featuring three methoxy groups and a methyl group. This compound has garnered attention due to its significant biological activities, including antibacterial, antiviral, and anticancer properties.

- Chemical Formula: C₁₄H₁₈O₄

- Molecular Weight: 250.29 g/mol

- CAS Number: 831171-30-3

The biological activity of Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- involves its interaction with various molecular targets:

- Molecular Targets:

- Tubulin: Inhibits microtubule formation, affecting cell division.

- Heat Shock Protein 90 (Hsp90): Disrupts protein folding and stability.

- Thioredoxin Reductase (TrxR): Modulates oxidative stress responses.

These interactions influence several cellular pathways related to cell growth and apoptosis.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study evaluating various monomeric alkaloids for their antimicrobial effects, Benzofuran derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antiviral Activity

Benzofuran derivatives have also been explored for their antiviral potential. Specific studies indicate that certain structural modifications enhance their effectiveness against viral infections, although detailed data on specific viral targets remain limited.

Anticancer Activity

The anticancer properties of Benzofuran are attributed to its ability to induce apoptosis in cancer cells through multiple pathways:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Disruption of mitochondrial function

Research has shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines in vitro.

Case Studies

Several case studies have highlighted the efficacy of Benzofuran derivatives in clinical settings:

- Study on Anticancer Effects: A study demonstrated that a specific derivative effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

- Antibacterial Efficacy: Another investigation focused on the antibacterial activity against Staphylococcus aureus, showing a promising reduction in bacterial load in treated samples compared to controls.

Comparative Analysis with Similar Compounds

Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- can be compared with other benzofuran derivatives such as psoralen and angelicin:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| Benzofuran Derivative | Moderate | Significant |

| Psoralen | High | Moderate |

| Angelicin | Moderate | High |

Q & A

Q. What are the key synthetic routes for preparing benzofuran derivatives like 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-benzofuran?

- Methodological Answer : One-pot heteroannulation is a common method for benzofuran synthesis, leveraging cyclization reactions of precursors like substituted phenols or alkynes. For example, highlights heteroannulation as a scalable approach for generating substituted benzofurans, though optimization of reaction conditions (e.g., catalysts, temperature, and solvent polarity) is critical for regioselectivity and yield. Advanced variants include transition-metal-catalyzed coupling or microwave-assisted synthesis for improved efficiency .

Q. How can the structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze methoxy (δ 3.2–3.8 ppm) and ethenyl (δ 5.0–6.5 ppm) protons. 2D NMR (COSY, HSQC) resolves dihydrofuran ring connectivity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₅H₁₈O₄).

- X-ray Crystallography : Resolve stereochemistry and dihydrofuran ring conformation, as demonstrated in benzofuran derivatives (e.g., ) .

Q. What biological activities are associated with structurally similar benzofuran derivatives?

- Methodological Answer : Benzofurans exhibit antioxidant, anticancer, and antimicrobial properties (). For example, methylenedioxy-substituted benzofurans show antitumor activity via apoptosis induction (). Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) enhance bioactivity, while ethenyl groups may influence membrane permeability .

Advanced Research Questions

Q. How can contradictory data in toxicity studies of benzofuran derivatives be resolved?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects in rodents) may arise from species-specific metabolism or dosing regimens. notes that 2,3-benzofuran causes liver tumors in mice but renal toxicity in rats. To reconcile findings:

- Use interspecies toxicokinetic modeling to compare metabolite profiles.

- Conduct dose-response studies to identify threshold effects.

- Validate assays with human cell lines (e.g., HepG2 for hepatotoxicity) .

Q. What analytical challenges arise in quantifying trace levels of benzofuran derivatives in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges () effectively concentrates trace analytes. Dichloromethane extraction is common but may underreport recovery rates ().

- Detection : High-resolution gas chromatography/mass spectrometry (HRGC/MS) with thermal desorption (e.g., Tenax® cartridges) achieves detection limits <1 ppb (). Matrix effects in wastewater require isotope dilution (e.g., deuterated internal standards) for accuracy .

Q. How can computational methods predict the metabolic fate of this compound?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism (e.g., demethylation of methoxy groups or ethenyl epoxidation).

- Docking Studies : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites. Cross-validate predictions with in vitro microsomal assays .

Q. What strategies optimize the stability of benzofuran derivatives in formulation studies?

- Methodological Answer :

- Degradation Pathways : Monitor photolytic degradation (common for dihydrofuran rings) via accelerated stability testing (ICH Q1A).

- Stabilizers : Use antioxidants (e.g., BHT) or lyophilization for labile methoxy-substituted derivatives. highlights hydroxyl groups as oxidation-sensitive sites requiring protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.